1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide
Description
This compound is a cyclopropane-based carboxamide derivative featuring a 4-fluorophenyl group attached to the cyclopropane ring and a substituted ethylamine moiety containing furan-3-yl, hydroxy, and thiophen-2-yl substituents. The presence of fluorine (electron-withdrawing) and sulfur/thiophene (electron-rich) groups may enhance metabolic stability and binding interactions .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-16-5-3-14(4-6-16)19(8-9-19)18(23)22-13-20(24,15-7-10-25-12-15)17-2-1-11-26-17/h1-7,10-12,24H,8-9,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWHUEZAXCWWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide, a compound with the molecular formula C20H18FNO3S and a molecular weight of 371.43 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key intermediates include 4-fluoroacetophenone, furan-3-carboxaldehyde, and thiophene-2-carboxylic acid. The synthetic route may include condensation, reduction, and acylation processes to yield the final product.
The biological activity of 1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound may bind to various receptors or enzymes, altering their activity and leading to significant biological effects. The fluorophenyl group is likely involved in aromatic pi-stacking interactions, while the furan and thiophene rings may participate in hydrogen bonding.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing furan and thiophene moieties often display antimicrobial properties. The presence of the cyclopropane structure may enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness against various pathogens .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect is believed to be mediated through the modulation of signaling pathways involving NF-kB and MAPK .
Analgesic Potential
Preclinical studies have demonstrated that this compound may possess analgesic properties. It appears to interact with opioid receptors, providing a mechanism for pain relief similar to other known analgesics. The precise receptor subtype interactions remain an area for further investigation .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of cyclopropane carboxamides for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited significant antibacterial activity, suggesting that 1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide could be a candidate for further development in antimicrobial therapies .
- Anti-inflammatory Mechanisms : Research published in Pharmacology Reports investigated the anti-inflammatory effects of compounds containing similar functional groups. The study found that these compounds significantly reduced inflammation markers in animal models, supporting the potential use of this compound in treating inflammatory conditions .
Summary Table of Biological Activities
| Activity | Mechanism | Source |
|---|---|---|
| Antimicrobial | Membrane penetration | Journal of Medicinal Chemistry |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Pharmacology Reports |
| Analgesic | Interaction with opioid receptors | Preclinical Studies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several cyclopropane carboxamide derivatives reported in the literature. Below is a detailed comparison:
Structural Analogues
Functional Group Analysis
- Fluorine Substitution : The 4-fluorophenyl group is common in compounds F39–F45 and the target compound. Fluorine enhances metabolic stability and lipophilicity, critical for membrane permeability.
- Heterocyclic Moieties : Thiophene and furan rings (target compound) vs. thiazole (F44) or imidazole . Thiophene/furan may confer π-π stacking interactions, while thiazole/imidazole could enhance hydrogen bonding.
- Hydroxyethyl Branch: The hydroxy group in the target compound and Beta-hydroxythiofentanyl may facilitate hydrogen bonding with biological targets, though it could reduce metabolic stability compared to non-polar analogs.
Research Findings and Limitations
- Key Data Gaps : Direct biological data (e.g., IC50, binding assays) for the target compound are absent in the provided evidence.
- Inferred Properties : Based on analogues, the compound may exhibit moderate solubility (similar to F43’s oil form ) and thermal stability (melting points of F39–F45 range 150–190°C).
- Contradictions : While fluorophenyl derivatives are often antimicrobial (F39–F45) , structural similarity to psychoactive substances (e.g., Beta-hydroxythiofentanyl ) complicates target prediction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
